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Compound of Interest

Compound Name:
3-(3-Bromo-4-

methoxyphenyl)pyridine

Cat. No.: B1520772 Get Quote

This guide provides a detailed technical analysis of the spectroscopic data for the compound 3-
(3-Bromo-4-methoxyphenyl)pyridine. Intended for researchers, scientists, and professionals

in drug development, this document synthesizes predicted spectroscopic data with established

principles of spectral interpretation to offer a comprehensive characterization of this molecule.

In the absence of publicly available experimental spectra, this guide leverages high-fidelity

predictive algorithms and comparative analysis with structurally related compounds to provide a

robust analytical framework.

Introduction: The Structural Significance of 3-(3-
Bromo-4-methoxyphenyl)pyridine
3-(3-Bromo-4-methoxyphenyl)pyridine is a bi-aryl heterocyclic compound featuring a

pyridine ring linked to a substituted benzene ring. This structural motif is of significant interest in

medicinal chemistry and materials science due to the diverse pharmacological activities and

material properties associated with phenylpyridine scaffolds. The presence of a bromine atom

offers a versatile handle for further synthetic modifications, such as cross-coupling reactions,

while the methoxy group can influence the molecule's electronic properties and metabolic

stability.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical

research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed
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information about the molecular framework, functional groups, and elemental composition of a

compound. This guide will delve into the predicted spectroscopic signatures of 3-(3-Bromo-4-
methoxyphenyl)pyridine to facilitate its identification and characterization.

Molecular Structure and Atom Numbering
To ensure clarity in the assignment of spectroscopic signals, the following standardized

numbering scheme will be used for the atoms in 3-(3-Bromo-4-methoxyphenyl)pyridine.

Caption: Atom numbering scheme for 3-(3-Bromo-4-methoxyphenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons. The predicted chemical shifts (δ)

are reported in parts per million (ppm) relative to a standard reference, typically

tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 3-(3-Bromo-4-methoxyphenyl)pyridine
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Atom Number
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H2 8.7 - 8.9 d ~2.0

H4 7.9 - 8.1 dd ~8.0, 2.0

H5 7.4 - 7.6 dd ~8.0, 5.0

H6 8.5 - 8.7 d ~5.0

H2' 7.7 - 7.9 d ~2.0

H5' 7.1 - 7.3 d ~8.5

H6' 7.5 - 7.7 dd ~8.5, 2.0

O-CH₃ 3.9 - 4.1 s -

Interpretation and Rationale:

Pyridine Ring Protons (H2, H4, H5, H6): The protons on the pyridine ring are expected to

appear in the downfield region (7.4-8.9 ppm) due to the electron-withdrawing effect of the

nitrogen atom. The specific chemical shifts and multiplicities are influenced by their position

relative to the nitrogen and the phenyl substituent. H2 and H6, being ortho to the nitrogen,

are typically the most deshielded.

Phenyl Ring Protons (H2', H5', H6'): The protons on the substituted benzene ring will have

distinct chemical shifts based on their relationship to the bromo and methoxy groups. The

methoxy group is electron-donating, causing an upfield shift for the ortho and para protons,

while the bromine atom has a weaker deshielding effect.

Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will

appear as a sharp singlet in the upfield region (around 3.9-4.1 ppm).

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Data for 3-(3-Bromo-4-methoxyphenyl)pyridine

Atom Number Predicted Chemical Shift (δ, ppm)

C2 148 - 152

C3 135 - 139

C4 123 - 127

C5 138 - 142

C6 150 - 154

C1' 130 - 134

C2' 112 - 116

C3' 114 - 118

C4' 157 - 161

C5' 128 - 132

C6' 132 - 136

O-CH₃ 55 - 59

Interpretation and Rationale:

Pyridine Ring Carbons (C2-C6): The carbons of the pyridine ring will resonate in the aromatic

region, with C2 and C6 being the most downfield due to their proximity to the electronegative

nitrogen atom.

Phenyl Ring Carbons (C1'-C6'): The chemical shifts of the phenyl carbons are influenced by

the substituents. The carbon attached to the methoxy group (C4') is expected to be

significantly downfield. The carbon bearing the bromine atom (C3') will also be shifted,

though the effect of bromine on ¹³C chemical shifts can be complex.

Methoxy Carbon (O-CH₃): The carbon of the methoxy group will appear in the aliphatic

region of the spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for 3-(3-Bromo-4-methoxyphenyl)pyridine

Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretching (aromatic) Medium

2950 - 2850
C-H stretching (aliphatic, -

OCH₃)
Medium

1600 - 1580
C=C and C=N stretching

(aromatic rings)
Strong

1500 - 1400
C=C stretching (aromatic

rings)
Medium

1250 - 1200
C-O-C asymmetric stretching

(aryl ether)
Strong

1050 - 1000
C-O-C symmetric stretching

(aryl ether)
Medium

850 - 750
C-H out-of-plane bending

(aromatic)
Strong

700 - 600 C-Br stretching Medium

Interpretation and Rationale:

Aromatic C-H Stretching: The presence of both pyridine and benzene rings will give rise to

C-H stretching vibrations in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methoxy group will show characteristic C-H stretching bands.

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the aromatic rings

typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.
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Aryl Ether C-O Stretching: The strong absorption band for the asymmetric C-O-C stretch of

the aryl ether is a key diagnostic feature.

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in

the fingerprint region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): The molecular formula of 3-(3-Bromo-4-methoxyphenyl)pyridine is

C₁₂H₁₀BrNO. The calculated monoisotopic mass is approximately 262.99 g/mol . Due to the

presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and

M+2⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br

and ⁸¹Br.

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed

through several key pathways, providing valuable structural information.

[C12H10BrNO]+.
m/z = 263, 265

[C12H10NO]+.
m/z = 184- Br

[C5H4N]+.
m/z = 78

C-C bond cleavage

[C6H4BrO]+.
m/z = 171, 173

C-C bond cleavage

[C11H7NO]+.
m/z = 169

- CH3

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-(3-Bromo-4-methoxyphenyl)pyridine.

Interpretation and Rationale:
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Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of

the bromine radical, which would result in a fragment ion at m/z 184.

Loss of a Methyl Radical: Subsequent loss of a methyl radical from the methoxy group of the

m/z 184 fragment would lead to an ion at m/z 169.

Cleavage of the Bi-aryl Bond: The bond connecting the pyridine and phenyl rings can cleave,

leading to fragment ions corresponding to the pyridyl cation (m/z 78) and the bromo-

methoxyphenyl radical cation (m/z 171, 173).

Experimental Protocols
While the data presented in this guide is predictive, the following are standard experimental

protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

good signal dispersion.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans and a longer acquisition time are typically required compared to ¹H

NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid

sample directly on the ATR crystal.
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample compartment (or the KBr pellet) should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization Method: Electron Ionization (EI) is a common method for GC-MS and provides

extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a

softer ionization technique that often preserves the molecular ion.

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or Orbitrap, each offering different levels of resolution and mass accuracy.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-(3-Bromo-4-methoxyphenyl)pyridine. By combining predicted NMR, IR, and MS data

with fundamental principles of spectral interpretation, a detailed structural characterization of

the molecule has been presented. The provided data tables, interpretations, and experimental

protocols serve as a valuable resource for scientists and researchers working with this

compound, aiding in its synthesis, identification, and further application in various scientific

disciplines. It is important to reiterate that the spectral data herein are predicted and should be

confirmed by experimental analysis when the compound becomes available.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(3-Bromo-4-
methoxyphenyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520772#spectroscopic-data-nmr-ir-ms-of-3-3-
bromo-4-methoxyphenyl-pyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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